Cas no 141137-59-9 (Spiro[4H,8H-[1,4]dioxepino[2,3-g]indole-8,7'(8'H)-[5H,6H-5a,9a](iminomethano)[1H]cyclopent[f]indolizine]-9,10'(10H)-dione,2',3',8'a,9'-tetrahydro-1'-hydroxy-1',4,4,8',8',11'-hexamethyl-, 4'-oxide,(1'R,5'aS,7'R,8'aS,9'aR)- (9CI))

Spiro[4H,8H-[1,4]dioxepino[2,3-g]indole-8,7'(8'H)-[5H,6H-5a,9a](iminomethano)[1H]cyclopent[f]indolizine]-9,10'(10H)-dione,2',3',8'a,9'-tetrahydro-1'-hydroxy-1',4,4,8',8',11'-hexamethyl-, 4'-oxide,(1'R,5'aS,7'R,8'aS,9'aR)- (9CI) structure
141137-59-9 structure
Produktname:Spiro[4H,8H-[1,4]dioxepino[2,3-g]indole-8,7'(8'H)-[5H,6H-5a,9a](iminomethano)[1H]cyclopent[f]indolizine]-9,10'(10H)-dione,2',3',8'a,9'-tetrahydro-1'-hydroxy-1',4,4,8',8',11'-hexamethyl-, 4'-oxide,(1'R,5'aS,7'R,8'aS,9'aR)- (9CI)
CAS-Nr.:141137-59-9
MF:C28H35N3O6
MW:509.594007730484
CID:171727
PubChem ID:192305

Spiro[4H,8H-[1,4]dioxepino[2,3-g]indole-8,7'(8'H)-[5H,6H-5a,9a](iminomethano)[1H]cyclopent[f]indolizine]-9,10'(10H)-dione,2',3',8'a,9'-tetrahydro-1'-hydroxy-1',4,4,8',8',11'-hexamethyl-, 4'-oxide,(1'R,5'aS,7'R,8'aS,9'aR)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Spiro[4H,8H-[1,4]dioxepino[2,3-g]indole-8,7'(8'H)-[5H,6H-5a,9a](iminomethano)[1H]cyclopent[f]indolizine]-9,10'(10H)-dione,2',3',8'a,9'-tetrahydro-1'-hydroxy-1',4,4,8',8',11'-hexamethyl-, 4'-oxide,(1'R,5'aS,7'R,8'aS,9'aR)- (9CI)
    • Spiro[4H,8H-[1,4]dioxepino[2,3-g]indole-8,7'(8'H)-[5H,6H-5a,9a](iminomethano)[1H]cyclopent[f]indolizine]-9,10'(10H)-dione,2',
    • Spiro[4H,8H-[1,4]dioxepino[2,3-g]indole-8,7'(8'H)-[5H,6H-5a,9a](iminomethano)[1H]cyclopent[f]indolizine]-9,10'(10H)-dione,2',3',8'a,9'-tetrahydro-1'-hydroxy-1',4,4,8',8',11'-hexamethyl-, 4'-oxide,(1'R
    • 1',9-Dihydroxy-1',4,4,8',8',11'-hexamethyl-4'-oxo-2',3',4',5',8'a,9'-hexahydro-1'H,4H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)[4lambda~5~]cyclopenta[f]indolizin]-10'-one
    • 141137-59-9
    • DTXSID80931000
    • (6'R,8R,9'S)-6'-Hydroxy-4,4,6',10',10',13'-hexamethyl-3'-oxidospiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-13-aza-3-azoniatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione
    • VM-55596
    • VM 55596
    • Paraherquamide, 31-oxide
    • Inchi: InChI=1S/La
    • InChI-Schlüssel: FZLIPJUXYLNCLC-UHFFFAOYSA-N
    • Lächelt: [La]

Berechnete Eigenschaften

  • Genaue Masse: 509.25258584g/mol
  • Monoisotopenmasse: 509.25258584g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 37
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 1140
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 3
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topologische Polaroberfläche: 106Ų

Spiro[4H,8H-[1,4]dioxepino[2,3-g]indole-8,7'(8'H)-[5H,6H-5a,9a](iminomethano)[1H]cyclopent[f]indolizine]-9,10'(10H)-dione,2',3',8'a,9'-tetrahydro-1'-hydroxy-1',4,4,8',8',11'-hexamethyl-, 4'-oxide,(1'R,5'aS,7'R,8'aS,9'aR)- (9CI) Verwandte Literatur

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